![molecular formula C14H14N4O B13984945 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile CAS No. 847901-92-2](/img/structure/B13984945.png)
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is a complex organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an ethoxy group, a methylpyridinyl group, and an amino group attached to an isonicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 6-methylpyridin-2-yl intermediate. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an appropriate ethylating agent is used under basic conditions.
Coupling with Isonicotinonitrile: The final step involves the coupling of the ethoxy-methylpyridinyl intermediate with isonicotinonitrile. This can be achieved through a nucleophilic substitution reaction, often facilitated by a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted isonicotinonitrile derivatives.
Applications De Recherche Scientifique
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethoxy-6-methylpyridin-2-ylmethanol
- 2-(6-Methylpyridin-2-yl)isonicotinonitrile
Uniqueness
3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile is unique due to the presence of both an ethoxy group and an amino group attached to the isonicotinonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
847901-92-2 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
3-ethoxy-2-[(6-methylpyridin-2-yl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-3-19-13-11(9-15)7-8-16-14(13)18-12-6-4-5-10(2)17-12/h4-8H,3H2,1-2H3,(H,16,17,18) |
Clé InChI |
DDVQWFSDTHBCOX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CN=C1NC2=CC=CC(=N2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


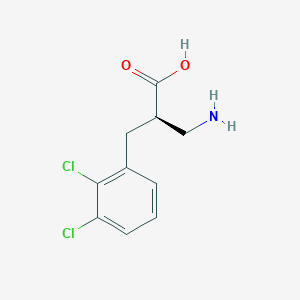

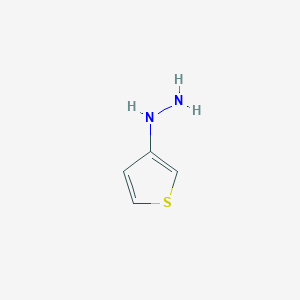
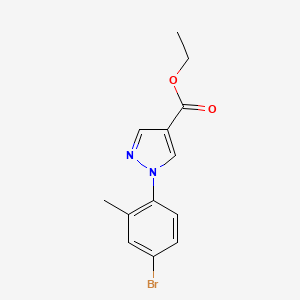
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)



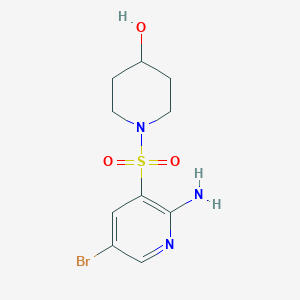


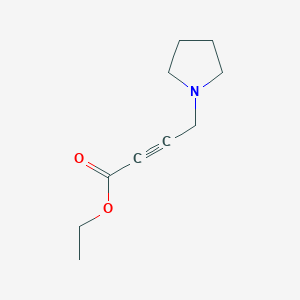
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)

